molecular formula C8H15NO6 B3182994 N-acetyl-D-[UL-13C6]glucosamine CAS No. 478518-83-1

N-acetyl-D-[UL-13C6]glucosamine

Cat. No.: B3182994
CAS No.: 478518-83-1
M. Wt: 226.17 g/mol
InChI Key: OVRNDRQMDRJTHS-WCMCXALXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-D-[UL-13C6]glucosamine is a stable isotope-labeled form of N-acetylglucosamine (GlcNAc), uniformly labeled with Carbon-13 across all six carbon positions of its glucose backbone. This high-purity chemical reagent is exclusively designed for research applications, enabling precise tracking and quantification in complex biological systems. In research, GlcNAc is a fundamental monosaccharide and a critical modulator of multiple biological processes. It serves as a key precursor for the biosynthesis of N-linked glycans, complex carbohydrate structures attached to proteins. The branching of these N-glycans, which is promoted by GlcNAc availability, is a crucial regulatory mechanism that coordinates cell surface receptor clustering, signaling, and endocytosis, thereby synchronizing cellular responses . This compound is particularly valuable for investigating autoimmune and neurodegenerative disorders. Research indicates that GlcNAc and its associated N-glycan branching pathway can suppress pro-inflammatory T-helper-1 (Th1) and T-helper-17 (Th17) cell responses, which are key drivers in conditions like experimental autoimmune encephalomyelitis, a model for multiple sclerosis (MS) . Furthermore, GlcNAc has been demonstrated to inhibit inflammation and neurodegeneration markers in MS patients . Beyond immunomodulation, GlcNAc directly influences central nervous system repair by driving the differentiation of oligodendrocyte precursor cells (OPCs), a process essential for myelination and myelin repair . The uniform 13C6 labeling in this product makes it an indispensable tool for mass spectrometry-based metabolomics and proteomics studies. Researchers can utilize it to trace the incorporation of GlcNAc into glycoproteins, glycosaminoglycans (like hyaluronic acid ), and other glycoconjugates, and to elucidate metabolic fluxes through the hexosamine biosynthesis pathway. Its applications extend to research on cell-surface interactions, pathogen adhesion mechanisms , and the dynamic post-translational modification known as O-GlcNAcylation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-WCMCXALXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-D-[UL-13C6]glucosamine can be synthesized through chemical methods that introduce carbon-13 isotopes into glucose molecules. The process typically involves the acetylation of glucosamine with acetic anhydride in the presence of a base such as pyridine . The labeled glucose is then converted to this compound through a series of chemical reactions.

Industrial Production Methods

Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects . Enzymatic methods using chitinase can efficiently convert chitin to N-acetyl-D-glucosamine. For labeled compounds, the process includes the incorporation of carbon-13 isotopes during the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it to amines.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-acetyl-D-glucosaminic acid, while reduction can produce N-acetyl-D-glucosamine derivatives with different functional groups .

Mechanism of Action

Q & A

Q. What standardized protocols are recommended for tracking glucose metabolism using N-acetyl-D-[UL-13C6]glucosamine in cellular systems?

this compound is incubated with cells to enter glycolytic metabolism via the salvage pathway. After cellular uptake, it integrates into glycoconjugates through endoplasmic reticulum and Golgi apparatus glycosyltransferases. Metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment tracing. Key steps include:

  • Optimizing incubation time to capture dynamic metabolic flux.
  • Quenching cellular activity rapidly to preserve metabolic states.
  • Extracting metabolites with organic solvents (e.g., 80% methanol) for LC-MS analysis .

Q. Which analytical methods are most effective for quantifying isotopic enrichment in metabolic studies?

  • LC-MS : Enables sensitive detection of 13C-labeled glycolytic intermediates (e.g., UDP-N-acetylglucosamine) and glycoconjugates. Tributylamine or triethylamine buffers enhance ionization efficiency for sugar metabolites .
  • NMR Spectroscopy : Useful for structural analysis of isotopically labeled glycans, particularly when site-specific 13C labeling (e.g., C-2 in ) is employed to study molecular dynamics .

Q. How can researchers ensure isotopic purity and avoid interference from unlabeled analogs?

  • Validate purity via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS).
  • Use chromatographic separation (e.g., ion-exclusion chromatography) to distinguish labeled and unlabeled species.
  • Pre-treat samples with enzymatic digestion (e.g., β-N-acetylhexosaminidase) to confirm specificity of labeled metabolites .

Advanced Research Questions

Q. How should experimental designs account for time-dependent metabolic depletion of this compound in dynamic tracing studies?

  • Perform time-course assays (e.g., 0–24 hrs) to monitor metabolite depletion rates. For example, in B16-F10 melanoma cells, endogenous ManNAc 6-phosphate and CMP-NeuNAc are fully depleted within 24 hrs when competing with labeled analogs.
  • Use kinetic modeling to estimate turnover rates and pathway bottlenecks .

Q. How do isotopic impurities (e.g., partial 13C labeling) affect data interpretation in NMR or MS studies?

  • Partial labeling at non-uniform positions (e.g., C-2 vs. UL-13C6) can skew metabolic flux calculations. For example, highlights site-specific labeling for NMR, whereas UL-13C6 (uniform labeling) is required for comprehensive pathway analysis.
  • Correct for natural 13C abundance (1.1%) using background subtraction algorithms in MS data processing .

Q. What methodologies enable the integration of this compound into synthetic glycans for glycomics research?

  • Chemoenzymatic synthesis: Use glycosyltransferases (e.g., galactosyltransferases) to incorporate labeled GlcNAc into glycans.
  • Track incorporation via LC-MS/MS or MALDI-TOF to analyze glycan topology and metabolic routing.
  • Applications include studying heparan sulfate biosynthesis and bacterial exopolysaccharide assembly .

Q. How is this compound utilized in molecular dynamics simulations of glycosaminoglycans (GAGs)?

  • Force field (FF) parameters for sulfated GAGs (e.g., heparan sulfate) are benchmarked using labeled analogs to model sulfation patterns.
  • Simulations of α-IdoA-α(1,4)-GlcNAc disaccharides reveal conformational changes induced by N- or O-sulfation, validated against NMR data .

Q. What role does this compound play in enzyme inhibition studies?

  • Acts as a competitive inhibitor of β-N-acetylhexosaminidase, with IC50 values determined via fluorometric assays using 4-methylumbelliferyl substrates.
  • Isotopic labeling distinguishes enzyme-derived vs. exogenous substrate turnover in kinetic assays .

Key Considerations for Experimental Design

FactorImpactMitigation Strategy
Isotopic DilutionReduces signal-to-noise ratio in MS/NMRUse high-purity (>98%) labeled analogs
Metabolic CrosstalkCompeting pathways (e.g., hexosamine salvage)Combine with pathway-specific inhibitors (e.g., DON for GFAT)
Cell-Type VariabilityDifferential uptake efficiencyOptimize incubation concentration (10–30 nM in freshwater studies; 50–100 µM in cell culture)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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